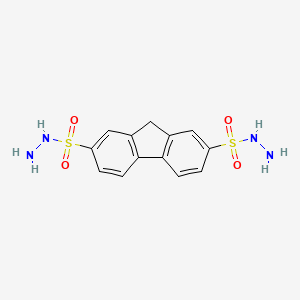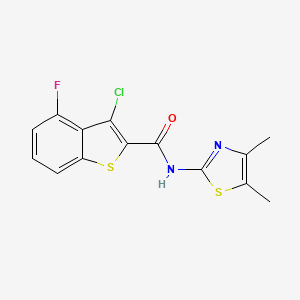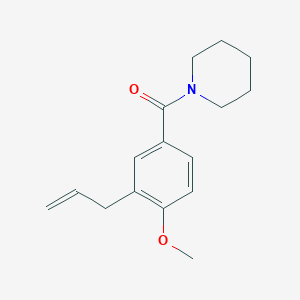![molecular formula C12H14N4O2S B4535083 1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4535083.png)
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Description
The compound “1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide” falls within a class of molecules that exhibit significant biological activity due to their unique structural features. These features include the presence of the 1,2,4-oxadiazole ring, which is known for its bioisosteric similarity to amide groups and is frequently utilized in the design of pesticides and various biologically active compounds (Qi et al., 2017).
Synthesis Analysis
The synthesis of compounds related to “1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide” typically involves multi-step organic reactions. For example, the synthesis of anthranilic diamide analogues containing the 1,2,4-oxadiazole rings, akin to the core structure of the compound , has been reported with detailed synthetic routes involving halogenation, amidation, and cyclization steps to achieve the desired heterocyclic frameworks. These processes are often characterized by their efficiency in constructing complex molecular architectures from simpler precursors (Qi et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, specifically those containing 1,2,4-oxadiazole rings, is often determined using techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and provide insight into potential intermolecular interactions, which can be crucial for understanding the compound’s biological activity. The 1,2,4-oxadiazole ring, in particular, is known for its planarity and ability to engage in hydrogen bonding, which can affect its interaction with biological targets (Qi et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole derivatives, such as “1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide,” often explore the reactivity of the oxadiazole ring. This heterocycle is known for participating in nucleophilic substitution reactions, which can lead to the formation of new derivatives with varied biological activities. Additionally, the oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of adjacent functional groups (Qi et al., 2017).
properties
IUPAC Name |
(2S)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-11(17)8-3-1-5-16(8)7-10-14-12(15-18-10)9-4-2-6-19-9/h2,4,6,8H,1,3,5,7H2,(H2,13,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFRGVTQPTPFO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B4535002.png)


![1-(4-methoxybenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535040.png)
![2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid](/img/structure/B4535055.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4535056.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B4535060.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4535062.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4535065.png)

![4-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4535075.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4535086.png)
![5-{[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4535091.png)
![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4535099.png)